REACTION_SMILES
|
[CH3:17][I:18].[H-:15].[I:1][c:2]1[cH:3][cH:4][c:5]([NH:8][c:9]2[n:10][cH:11][cH:12][cH:13][n:14]2)[cH:6][cH:7]1.[Na+:16].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:19]>>[I:1][c:2]1[cH:3][cH:4][c:5]([N:8]([c:9]2[n:10][cH:11][cH:12][cH:13][n:14]2)[CH3:17])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Ic1ccc(Nc2ncccn2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(c1ccc(I)cc1)c1ncccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |